
3-Methyl-3E-heptenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3E-heptenoic acid is a medium-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrimidine Derivatives
A study discussed the synthesis of pyrimidine and pyrimidine-like derivatives using compounds derived from levulinic acid, including methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate and methyl 7,7,7-trichloro-4-methoxy-6-oxo-4-heptenoate. These derivatives are reported as a new type of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate, highlighting the synthetic potential of such compounds in the field of medicinal chemistry and drug development (Flores et al., 2013).
Fenton Oxidative Processes Enhancement
Another study utilized 3-hydroxyanthranilic acid (3-HAA), a fungal metabolite, as a redox mediator in Fenton oxidative processes (Fe2+/H2O2, Fe3+/H2O2) to enhance dye degradation. This study underscores the potential of using similar acids in redox-mediated reactions to facilitate environmentally beneficial processes like dye decolorization (Santana et al., 2019).
Development of Azole Derivatives
Efficient heterocyclization of compounds similar to 3-Methyl-3E-heptenoic acid led to the production of isoxazole and pyrazole derivatives, indicating the role of these acids in synthesizing glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates. These findings may have implications in the synthesis of novel compounds with potential pharmacological applications (Flores et al., 2014).
Axillary Odor-Related Compounds
In a study focusing on axillary odor-related compounds, (E)-3-methyl-2-hexenoic acid (E3M2H) was analyzed. This compound is known to contribute to axillary odor, and its quantification in different individuals suggested its role in body odor and potential implications in personal care and deodorant products (Akutsu et al., 2006).
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
(E)-3-methylhept-3-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-7(2)6-8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5+ |
InChI-Schlüssel |
MXEPBDTXDZEWDM-FNORWQNLSA-N |
Isomerische SMILES |
CCC/C=C(\C)/CC(=O)O |
SMILES |
CCCC=C(C)CC(=O)O |
Kanonische SMILES |
CCCC=C(C)CC(=O)O |
Synonyme |
(E)-3-methyl-3-heptenoic acid (Z)-3-methyl-3-heptenoic acid 3-methylene-heptanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



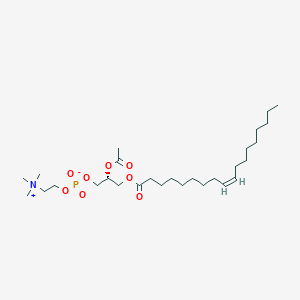

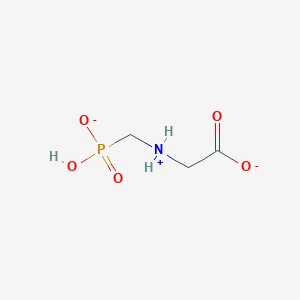
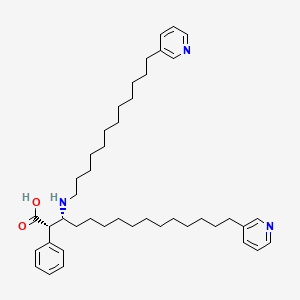

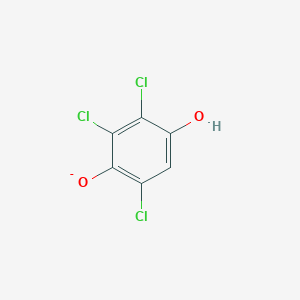

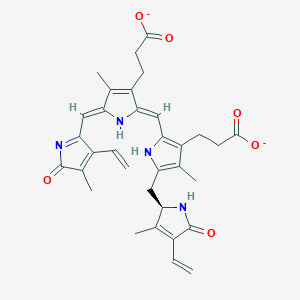


![1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester](/img/structure/B1263158.png)


![(2R,3R,4S)-4-(dichloromethylsulfonylamino)-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1263164.png)